![molecular formula C16H14FN3O3 B4684779 5-(4-fluorophenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4684779.png)
5-(4-fluorophenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine derivatives often involves strategic cyclization and substitution reactions to introduce various functional groups. An example of a similar synthesis process is described by Rosen et al. (2009), where an optimized total synthesis approach for a related bicyclic ring system was developed, highlighting a nearly quantitative ring-closing reaction to form the pyrido[1,2-c]pyrimidine core, which serves as a scaffold for a family of biologically active compounds (Rosen, German, & Kerns, 2009).
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidine derivatives, including the target compound, typically features a planar fused-ring system. Low et al. (2004) analyzed similar compounds, noting that they crystallize with distinct hydrogen bonding patterns, which contribute to their stability and could influence their chemical reactivity and interaction with biological targets (Low, Cobo, Cisneros, Quiroga, & Glidewell, 2004).
Chemical Reactions and Properties
The chemical reactivity of the pyrido[2,3-d]pyrimidine core can be influenced by the substituents on the ring. For instance, the presence of fluorophenyl and methoxyethyl groups in the target compound could affect its electrophilic and nucleophilic sites, potentially altering its reactivity in substitution reactions, as well as its interactions in biological systems.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application in chemical and pharmaceutical fields. These properties can be significantly influenced by the nature of the substituents and the overall molecular geometry. Ashraf et al. (2019) reported on the synthesis and structural analysis of related heterocycle derivatives, providing insight into how such structural elements might influence the physical characteristics of the target compound (Ashraf, Khalid, Tahir, Yaqub, Naseer, Kamal, Saifullah, Braga, Shafiq, & Rauf, 2019).
Mechanism of Action
Target of Action
Similar compounds in the pyrido[2,3-d]pyrimidine family have been found to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
Similar pyrido[2,3-d]pyrimidine derivatives have been reported to inhibit the above-mentioned targets . The inhibition of these targets can lead to a variety of cellular responses, depending on the specific target and cell type.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those associated with its targets. For example, inhibition of tyrosine kinase can affect signal transduction pathways, leading to altered cell growth and differentiation . Similarly, inhibition of phosphatidylinositol-3 kinase can affect cell survival and proliferation pathways .
Pharmacokinetics
A similar compound in the pyrido[2,3-d]pyrimidin-7(8h)-one family demonstrated good oral pharmacokinetic properties with a bioavailability value of 453% when administered at a dose of 25 mg/kg in rats .
Result of Action
Given the broad spectrum of targets, it is likely that this compound could have multiple effects, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Future Directions
The future directions for research on “5-(4-fluorophenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” and related compounds could involve further exploration of their anticancer properties . This could include detailed studies of their mechanism of action, optimization of their synthesis, and evaluation of their safety and efficacy in preclinical and clinical studies .
properties
IUPAC Name |
5-(4-fluorophenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3/c1-23-9-8-20-14-13(15(21)19-16(20)22)12(6-7-18-14)10-2-4-11(17)5-3-10/h2-7H,8-9H2,1H3,(H,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUSACCKRCSRSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.